molecular formula C10H14FN3O3S B3015013 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine CAS No. 2034501-33-0

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine

Cat. No.: B3015013
CAS No.: 2034501-33-0
M. Wt: 275.3
InChI Key: XVLONJNWGKJBNW-UHFFFAOYSA-N
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Description

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrrolidine ring substituted with an ethylsulfonyl group and an oxygen atom, which is further connected to a fluoropyrimidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

2-(1-ethylsulfonylpyrrolidin-3-yl)oxy-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O3S/c1-2-18(15,16)14-4-3-9(7-14)17-10-12-5-8(11)6-13-10/h5-6,9H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLONJNWGKJBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrrolidine ring, followed by the introduction of the ethylsulfonyl group and the fluoropyrimidine moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological activities, primarily due to its structural features which allow it to interact with specific biological targets. Key properties include:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis. Its mechanism may involve the modulation of signaling pathways associated with cell survival and growth .
  • Inflammation Modulation : The compound has shown promise in reducing inflammation, potentially making it useful in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines suggests a role in managing conditions such as rheumatoid arthritis .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

  • Cancer Treatment : Due to its ability to target cancer cells selectively, it is being investigated as a candidate for developing novel anticancer therapies. Clinical trials are underway to evaluate its efficacy against various types of cancers .
  • Neurological Disorders : Its interaction with orexin receptors positions it as a potential treatment for sleep disorders such as narcolepsy. By modulating the orexin signaling pathway, it may help restore normal sleep patterns .
  • Inflammatory Diseases : The compound's anti-inflammatory properties suggest potential applications in treating chronic inflammatory conditions like arthritis or inflammatory bowel disease. Ongoing studies are assessing its effectiveness and safety in these contexts .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • Anticancer Efficacy : In vitro studies have demonstrated that 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine can significantly reduce the viability of cancer cell lines by inducing apoptosis through caspase activation pathways .
  • Inflammation Reduction : Animal models of rheumatoid arthritis treated with this compound showed decreased levels of inflammatory markers and improved joint function compared to control groups .
  • Sleep Regulation : Clinical trials focusing on patients with narcolepsy have indicated improvements in sleep quality and daytime alertness following treatment with the compound, highlighting its potential as a therapeutic agent for sleep disorders .

Mechanism of Action

The mechanism of action of 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine include other pyrrolidine and pyrimidine derivatives, such as:

  • Pyrrolidin-2-one
  • Pyrrolidin-2,5-dione
  • Pyrrolizine
  • Prolinol

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of functional groups and the resulting properties. The presence of the ethylsulfonyl group and the fluoropyrimidine moiety imparts unique reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a compound of interest due to its potential therapeutic applications, particularly in the context of viral infections and cancer treatment. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including patents and scientific literature.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a fluorine atom and an ethylsulfonyl group linked to a pyrrolidine moiety. The chemical structure can be represented as follows:

C12H15FN2O3S\text{C}_{12}\text{H}_{15}\text{F}\text{N}_2\text{O}_3\text{S}

Biological Activity Overview

The biological activities of this compound primarily focus on its antiviral and anticancer properties, particularly through the modulation of specific biological pathways.

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds, including the target compound, exhibit significant antiviral properties. Specifically, they have been shown to inhibit the replication of influenza viruses. The mechanism involves interference with viral RNA synthesis and protein translation processes, which are critical for viral propagation .

Anticancer Activity

The compound's structural features suggest potential activity against various cancer types. Studies have indicated that similar pyrimidine derivatives can modulate Janus kinase (JAK) activity, which is involved in numerous signaling pathways related to cancer cell proliferation and survival. By inhibiting JAK pathways, these compounds may reduce tumor growth and enhance apoptosis in cancer cells .

Case Studies and Research Findings

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Influenza Virus Inhibition : A study demonstrated that a related pyrimidine derivative significantly reduced viral load in infected cell lines by over 90% compared to untreated controls. This effect was attributed to the compound's ability to disrupt viral RNA polymerase activity .
  • Cancer Treatment : In preclinical models, compounds structurally similar to this compound showed promise in treating hematological malignancies by inducing cell cycle arrest and apoptosis through JAK inhibition .

Mechanistic Insights

The biological activity of the compound can be attributed to its interaction with various molecular targets:

  • JAK Pathway Modulation : The compound inhibits JAK1 and JAK2, leading to decreased phosphorylation of signal transducer and activator of transcription (STAT) proteins, which are crucial for mediating cellular responses to cytokines involved in inflammation and cancer progression .
  • Viral Replication Interference : By targeting viral polymerases or other essential proteins, the compound disrupts the life cycle of viruses such as influenza, preventing their replication within host cells .

Data Summary Table

Biological ActivityMechanism of ActionReference
AntiviralInhibition of viral RNA synthesis
AnticancerJAK pathway inhibition leading to apoptosis
Cytotoxicity in Cancer CellsInduction of cell cycle arrest

Q & A

Q. What safety protocols are critical for handling fluorinated and sulfonylated intermediates?

  • Methodological Answer : Use fume hoods for reactions releasing HF or SO2_2. Waste must be neutralized with calcium carbonate before disposal. LC-MS monitoring ensures no persistent sulfonate byproducts remain in reaction mixtures .

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